molecular formula C6H4N2O3 B009908 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 103418-56-0

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B009908
CAS No.: 103418-56-0
M. Wt: 152.11 g/mol
InChI Key: JLJNURLUEDZPPR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Tautomeric Equilibrium Studies : This compound is used in organic synthesis and tautomeric equilibrium studies, contributing to the development of synthetic chemistry knowledge (Koparır, Çetin, & Cansiz, 2005).

  • Biological Activity and Drug Development : Bis(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl) azo dye derivatives, synthesized from this compound, exhibit significant biological activities. These derivatives show promise in the discovery of safer biologically active molecules, indicating their potential in pharmaceutical research (Shridhar, 2011).

  • Polyheterocyclic Ensembles Creation : The synthesis of (5-R-1,3,4-oxadiazol-2-yl)furoxans leads to new polyheterocyclic ensembles, which incorporate multiple heterocyclic units like furoxan, 1,3,4-oxadiazole, pyrrole, triazole, furan, and thiophene. This has implications in the development of novel chemical structures (Fershtat et al., 2016).

  • Antibacterial, Anti-mycobacterial, Antitumor, Anti-viral, and Antioxidant Activities : 1,3,4-oxadiazoles, including those derived from furan, show a range of biological activities including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This makes them important for the development of various therapeutic agents (Siwach & Verma, 2020).

  • Photochemistry Applications : The photochemical reactions of 1,3,4-oxadiazoles with furan have been studied, offering insights into the photochemistry of heterocyclic compounds (Tsuge, Oe, & Tashiro, 1973).

  • Chemical Reactivity and Molecular Docking Studies : Synthesized oxadiazole derivatives, including those derived from furan, exhibit promising anti-tubercular activity. These compounds have potential as new anti-cancer drugs, showcasing their application in medicinal chemistry (El-Azab et al., 2018).

  • Energetic Material Development : Compounds based on oxadiazoles derived from furan are explored as insensitive energetic materials with moderate thermal stabilities and superior detonation performance, highlighting their potential in materials science (Yu et al., 2017).

  • Antimicrobial and Anti-inflammatory Activities : These compounds have been shown to possess antimicrobial and anti-inflammatory properties, further underscoring their significance in drug discovery and pharmaceutical research (Ravindra et al., 2006).

Mechanism of Action

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, such as in pharmaceuticals or materials science. The properties of the compound could be tuned by modifying the substituents on the furan and oxadiazole rings .

Properties

IUPAC Name

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNURLUEDZPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326211
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103418-56-0
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
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Reactant of Route 6
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